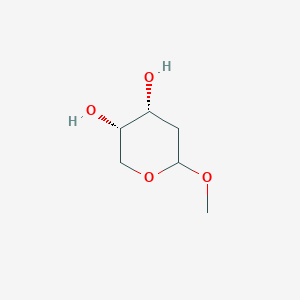
L-erythro-Pentopyranoside, methyl 2-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-赤藓糖-戊吡喃糖苷,2-脱氧甲基: 是一种化学化合物,分子式为C6H12O4。它是戊吡喃糖苷的衍生物,其中第二个位置的羟基被氢原子取代,使其成为一种脱氧糖。由于其独特的结构特性,该化合物常用于各种生化和制药研究应用中。
准备方法
合成路线和反应条件: L-赤藓糖-戊吡喃糖苷,2-脱氧甲基的合成通常涉及合适的糖前体的糖基化。一种常见的方法是在酸催化剂存在下,使受保护的糖衍生物与甲醇反应。反应条件通常包括:
温度: 室温至60°C
催化剂: 酸催化剂,如盐酸或硫酸
溶剂: 甲醇或甲醇和水的混合物
工业生产方法: 该化合物的工业生产可能涉及更有效和可扩展的工艺,例如:
连续流动反应器: 更好地控制反应条件并提高收率
酶合成: 使用糖基转移酶催化糖苷键的形成
化学反应分析
反应类型: L-赤藓糖-戊吡喃糖苷,2-脱氧甲基会发生各种化学反应,包括:
氧化: 使用高锰酸钾等氧化剂将其转化为相应的内酯或酸
还原: 使用硼氢化钠等还原剂还原糖苷键以形成糖醇
取代: 在异头碳上的亲核取代反应
常见试剂和条件:
氧化: 水溶液中的高锰酸钾
还原: 甲醇中的硼氢化钠
取代: 在碱存在下,如硫醇或胺等亲核试剂
形成的主要产物:
氧化: 内酯或羧酸
还原: 糖醇
取代: 硫代糖苷或氨基糖苷
科学研究应用
L-赤藓糖-戊吡喃糖苷,2-脱氧甲基广泛应用于科学研究,包括:
化学: 作为合成更复杂碳水化合物和糖苷的构建块
生物学: 在碳水化合物代谢和酶特异性研究中
医学: 作为潜在的治疗剂或药物合成的前体
工业: 在可生物降解聚合物的生产中,以及作为各种制剂中的稳定剂
作用机制
L-赤藓糖-戊吡喃糖苷,2-脱氧甲基的作用机制涉及其与生物系统中特定酶和受体的相互作用。它可以作为糖苷酶和糖基转移酶的底物或抑制剂,影响碳水化合物的代谢和功能。所涉及的分子靶标和途径包括:
糖苷酶: 水解糖苷键的酶
糖基转移酶: 催化糖基转移到受体分子的酶
相似化合物的比较
L-赤藓糖-戊吡喃糖苷,2-脱氧甲基可以与其他类似化合物进行比较,例如:
2-脱氧-D-核糖吡喃糖苷甲酯: 另一种具有相似结构特性但立体化学不同的脱氧糖
2-脱氧-β-L-赤藓糖-戊吡喃糖苷甲酯: 立体异构体,具有不同的生物活性
独特性:
L-赤藓糖-戊吡喃糖苷,2-脱氧甲基: 由于其特定的立体化学和第二个位置缺少羟基,使其具有独特的化学和生物学性质。
结论
L-赤藓糖-戊吡喃糖苷,2-脱氧甲基是一种用途广泛的化合物,在各个科学研究领域具有重要的应用。其独特的结构特征和反应性使其成为研究碳水化合物化学和开发新治疗剂的有价值工具。
属性
分子式 |
C6H12O4 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
(3S,4R)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m1/s1 |
InChI 键 |
CYLGOSOYSUHPCY-XSYQQOMZSA-N |
手性 SMILES |
COC1C[C@H]([C@H](CO1)O)O |
规范 SMILES |
COC1CC(C(CO1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


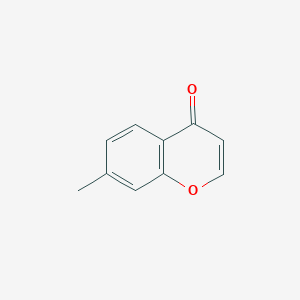
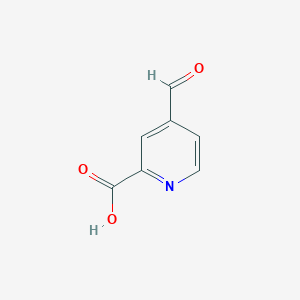
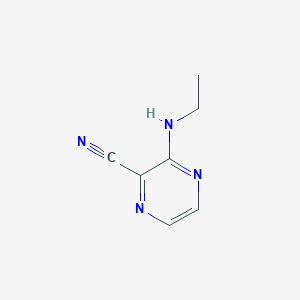

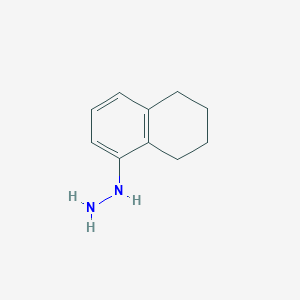
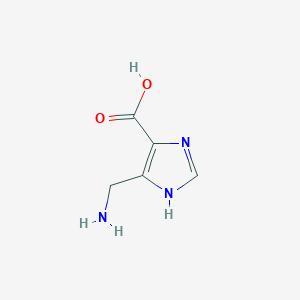


![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
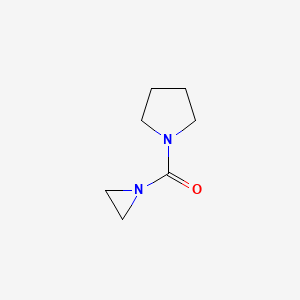
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
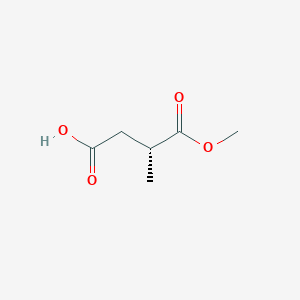
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
